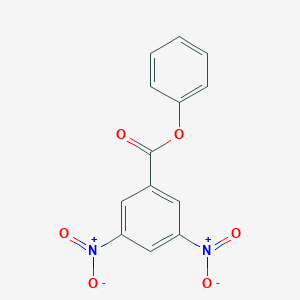
Phenyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3,5-dinitrobenzoate (PDNB) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as acetone and ethanol. PDNB is commonly used as a reagent in organic chemistry for the detection of primary and secondary amines.
Mecanismo De Acción
Phenyl 3,5-dinitrobenzoate reacts with primary and secondary amines through a nucleophilic substitution reaction. The reaction results in the formation of a yellow precipitate, which can be detected through various analytical techniques such as UV-Vis spectroscopy.
Efectos Bioquímicos Y Fisiológicos
Phenyl 3,5-dinitrobenzoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl 3,5-dinitrobenzoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Phenyl 3,5-dinitrobenzoate is also a highly specific reagent for the detection of primary and secondary amines. However, Phenyl 3,5-dinitrobenzoate has some limitations in laboratory experiments. It is not effective for the detection of tertiary amines, and it can react with other functional groups such as carboxylic acids and aldehydes.
Direcciones Futuras
Phenyl 3,5-dinitrobenzoate has several potential future directions in scientific research. It can be used in the synthesis of new compounds for various applications such as drug discovery and materials science. Phenyl 3,5-dinitrobenzoate can also be modified to improve its specificity and sensitivity for the detection of amino groups in complex samples. Furthermore, Phenyl 3,5-dinitrobenzoate can be used in combination with other reagents to develop new analytical techniques for the detection of amino groups in biological samples.
Conclusion:
In conclusion, Phenyl 3,5-dinitrobenzoate is a widely used reagent in scientific research due to its unique properties. It is a stable and specific reagent for the detection of primary and secondary amines. Phenyl 3,5-dinitrobenzoate has several potential future directions in scientific research, including the synthesis of new compounds and the development of new analytical techniques.
Métodos De Síntesis
Phenyl 3,5-dinitrobenzoate can be synthesized through the reaction of 3,5-dinitrobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction yields Phenyl 3,5-dinitrobenzoate as a yellow crystalline powder with a melting point of 164-166°C. The purity of Phenyl 3,5-dinitrobenzoate can be determined through thin-layer chromatography or high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Phenyl 3,5-dinitrobenzoate has been widely used in scientific research due to its ability to react with primary and secondary amines. It is commonly used as a reagent in organic chemistry for the detection of amino groups in peptides and proteins. Phenyl 3,5-dinitrobenzoate has also been used in the synthesis of various compounds such as benzylidene anilines and Schiff bases.
Propiedades
Número CAS |
1523-20-2 |
|---|---|
Nombre del producto |
Phenyl 3,5-dinitrobenzoate |
Fórmula molecular |
C13H8N2O6 |
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
phenyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H8N2O6/c16-13(21-12-4-2-1-3-5-12)9-6-10(14(17)18)8-11(7-9)15(19)20/h1-8H |
Clave InChI |
CMBSDXYRJXGTDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
Benzoic acid, 3,5-dinitro-, phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



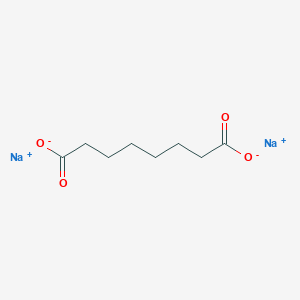

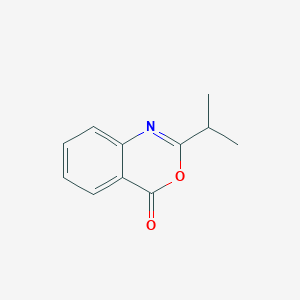
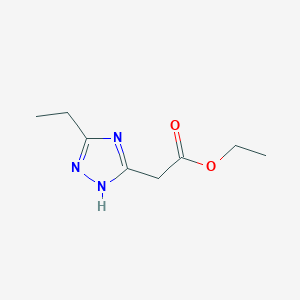
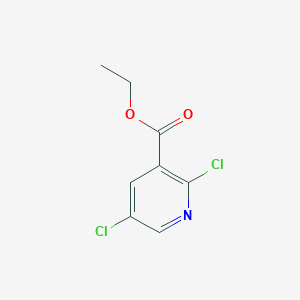
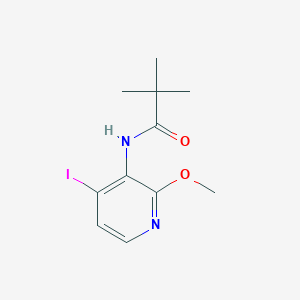
![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)
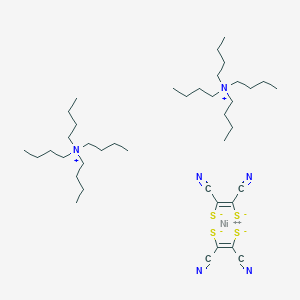
![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)

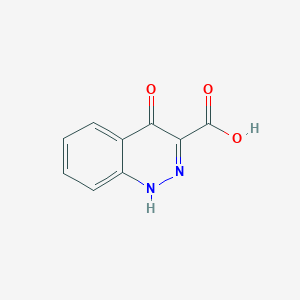

![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)